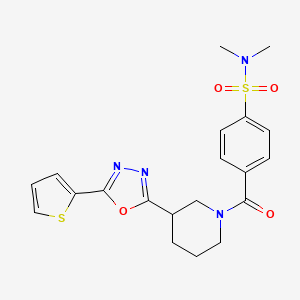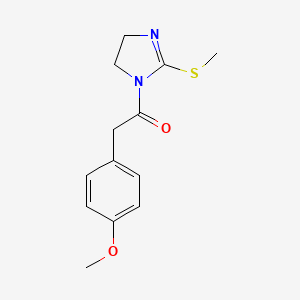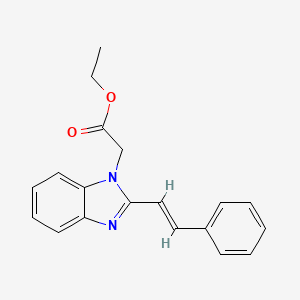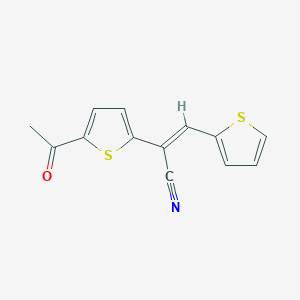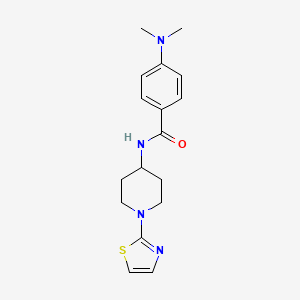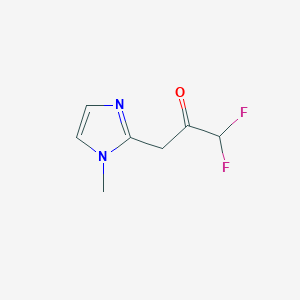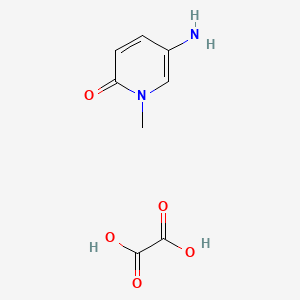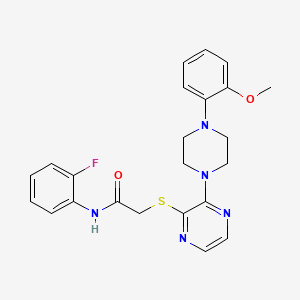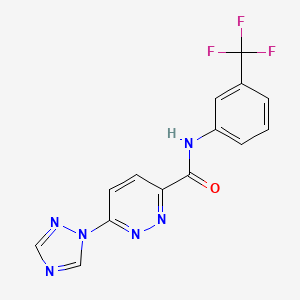
6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of pyridazine-based kinase inhibitors and has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially pyridazine analogs, have demonstrated significant pharmaceutical importance. The synthesis and structure analysis of these compounds, along with density functional theory calculations, highlight their potential in medicinal chemistry. Notably, the presence of C-H...N intermolecular hydrogen bonds and C-Cl...cg interactions suggests their structural uniqueness and potential pharmacological applications (Sallam et al., 2021).
Antiviral Properties
Benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, have been synthesized and tested for their anti-influenza A virus (H5N1) activity. Among these, several compounds exhibited significant antiviral activities, highlighting the potential of these structures in developing new antiviral agents (Hebishy et al., 2020).
Synthesis and Biological Activity
The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has shown that these compounds possess high efficiency based on in vitro screening of their antioxidant, antitumor, and antimicrobial activities. This research illustrates the diverse applications of these heterocyclic compounds beyond traditional pharmaceutical uses, extending to materials science and biomedical applications (Khalifa et al., 2015).
Novel Synthetic Routes and Biological Evaluations
A new synthetic route to diverse nitrogen-enriched heterocyclic scaffolds has been developed, demonstrating the versatility of these compounds in drug discovery. These reactions provide access to novel scaffolds with potential biological activities, underscoring the importance of heterocyclic chemistry in the development of new therapeutics (Martinez-Ariza et al., 2014).
Water Oxidation Catalysts
Research on the use of Ru complexes for water oxidation has led to the development of well-organized dinuclear complexes. These complexes exhibit electronic absorption and redox properties consistent with their potential as water oxidation catalysts. This application demonstrates the role of heterocyclic compounds in addressing environmental challenges and advancing sustainable chemical processes (Zong & Thummel, 2005).
properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N6O/c15-14(16,17)9-2-1-3-10(6-9)20-13(24)11-4-5-12(22-21-11)23-8-18-7-19-23/h1-8H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXLORARPXHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea](/img/structure/B2736063.png)
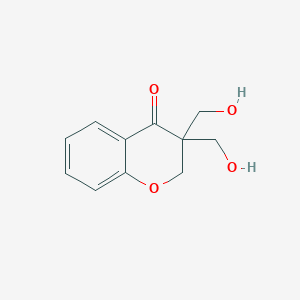
![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)
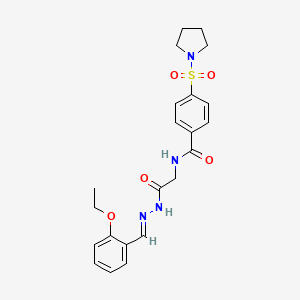

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)
